![molecular formula C22H22N4O B2582214 N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-89-1](/img/structure/B2582214.png)

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been studied for their potential as antitubercular agents . The most potent derivative in this class is N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

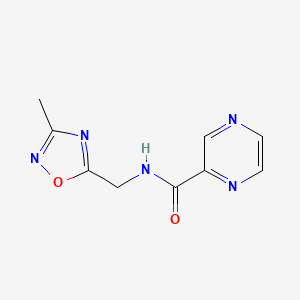

Molecular Structure Analysis

The molecular structure of these compounds involves a 7H-Pyrrolo[2,3-d]pyrimidine core with various substitutions . The specific molecular structure of “this compound” was not detailed in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are related to their drug-likeness. All the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400 . The specific physical and chemical properties of “this compound” were not detailed in the retrieved papers.Applications De Recherche Scientifique

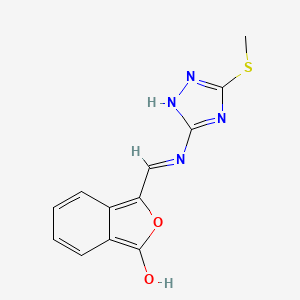

Antifungal Agents

One study focused on the synthesis of derivatives containing heterocyclic compounds and explored their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The findings suggest potential applications of these compounds as antifungal agents, indicating their importance in addressing fungal infections and diseases in agriculture and medicine (Jafar et al., 2017).

Organic Synthesis and Catalysis

Another area of application involves the synthesis of organic compounds through methods such as the Buchwald-Hartwig amination, indicating the utility of these compounds in creating complex organic molecules. This has implications for developing pharmaceuticals and new materials with tailored properties (El-Deeb et al., 2008).

Anticancer and Antimicrobial Agents

Research into the synthesis of pyrimidine derivatives has shown that these compounds can exhibit significant antimicrobial activity against a variety of bacteria and fungi. Additionally, some derivatives have been explored for their potential anticancer properties, suggesting a promising avenue for the development of new therapeutics (Mohamed et al., 2009).

Material Science and Corrosion Inhibition

In material science, pyrimidine derivatives have been studied for their role as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial equipment and infrastructure from corrosion-related damage, showcasing the versatility of these compounds beyond biological applications (Yadav et al., 2015).

Mécanisme D'action

Target of Action

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The interaction of this compound with its target, CDK6, results in the inhibition of this kinase . This compound has been shown to have potent antitumor activities and good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The inhibition of CDK6 by this compound affects the cell cycle regulation and transcription pathways . This leads to downstream effects such as the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .

Pharmacokinetics

The compound’s potent antitumor activities suggest that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation .

Safety and Hazards

The safety and hazards of these compounds are related to their cytotoxicity. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was found to be non-cytotoxic to the Vero cell line . The specific safety and hazards of “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” were not detailed in the retrieved papers.

Orientations Futures

The future directions for these compounds involve further exploration of their potential as antitubercular agents. The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . The specific future directions for “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” were not detailed in the retrieved papers.

Propriétés

IUPAC Name |

N-(1-methoxypropan-2-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-16(14-27-2)25-21-20-19(17-9-5-3-6-10-17)13-26(22(20)24-15-23-21)18-11-7-4-8-12-18/h3-13,15-16H,14H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEOWPIBFDJTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)

![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)

![3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2582137.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2582140.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)